molecular formula C15H20N4O2 B1379182 tert-Butyl (2-(5-phenyl-4H-1,2,4-triazol-3-yl)ethyl)carbamate CAS No. 1461715-14-9

tert-Butyl (2-(5-phenyl-4H-1,2,4-triazol-3-yl)ethyl)carbamate

Cat. No. B1379182
CAS RN: 1461715-14-9
M. Wt: 288.34 g/mol
InChI Key: IGSHGUKKMDJLTO-UHFFFAOYSA-N
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Description

Tert-Butyl (2-(5-phenyl-4H-1,2,4-triazol-3-yl)ethyl)carbamate (TBPTEC) is an alkyl carbamate compound that has been studied for its potential applications in a variety of scientific research areas. TBPTEC has been found to have a wide range of biochemical and physiological effects, as well as advantages and limitations for lab experiments.

Scientific Research Applications

Synthesis and Transformation

A study explored the synthesis of halogenated carbenes, including tert-butyl derivatives, and their transformations into various compounds through induced reactions. These processes resulted in the formation of zwitterionic compounds and complexes with metals, showcasing the tert-butyl derivative's potential in creating novel chemical structures and materials (Glinyanaya et al., 2021).

Antimicrobial Properties

Research into tert-butyl carbazate derivatives has demonstrated their potential in antimicrobial applications. Through the synthesis of oxadiazoles-thione and triazoles derivatives from tert-butyl carbazate, compounds were identified with significant antimicrobial activities, suggesting the utility of these derivatives in developing new antimicrobial agents (Ghoneim & Mohamed, 2013).

Structural Analysis and Molecular Design

The synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl) carbamate, an intermediate in the synthesis of biologically active compounds, illustrates the tert-butyl derivative's role in the molecular design of pharmaceuticals. This work highlights the derivative's importance in synthesizing compounds with potential therapeutic uses (Zhao et al., 2017).

Crystallographic Studies

The study of isomorphous crystal structures of tert-butyl derivatives has provided insights into the interaction of hydrogen and halogen bonds on carbonyl groups. These findings contribute to the understanding of molecular interactions and the design of new materials with specific properties (Baillargeon et al., 2017).

Catalytic Activity

Research on palladium(II) complexes of 1,2,4-triazole-based N-heterocyclic carbenes, including tert-butyl derivatives, reveals their significant catalytic performance in Suzuki–Miyaura cross-coupling reactions. These findings demonstrate the potential of tert-butyl derivatives in catalyzing chemical reactions, opening up new avenues for research and application in organic synthesis (Turek et al., 2014).

properties

IUPAC Name

tert-butyl N-[2-(3-phenyl-1H-1,2,4-triazol-5-yl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2/c1-15(2,3)21-14(20)16-10-9-12-17-13(19-18-12)11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H,16,20)(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGSHGUKKMDJLTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=NC(=NN1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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